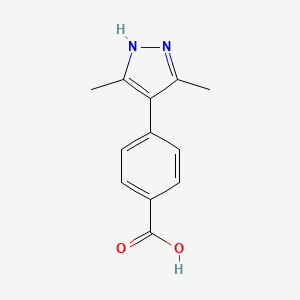

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

Description

BenchChem offers high-quality 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRIFOAFECWGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737221 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185252-69-1 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

CAS Number: 185252-69-1

This technical guide provides a comprehensive overview of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a key building block for researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, plausible synthetic routes, spectroscopic characterization, and its applications in the synthesis of potentially bioactive molecules.

Compound Identity and Properties

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is a bifunctional molecule featuring a substituted pyrazole ring linked to a benzoic acid moiety.[1] The pyrazole scaffold is a well-established pharmacophore in numerous therapeutic agents, while the carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or salt formation. This combination makes it a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 185252-69-1 | [1][3] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][3] |

| Molecular Weight | 216.24 g/mol | [1][3] |

| IUPAC Name | 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | [1] |

| Synonyms | 4-(3,5-Dimethyl-4-pyrazolyl)benzoic Acid | [3] |

| Topological Polar Surface Area | 66 Ų | [1] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Experimental Protocols

Alternatively, a plausible route could involve the Knorr pyrazole synthesis or a similar condensation reaction to form the pyrazole ring from appropriate precursors already containing the substituted phenyl group.

Below is a generalized workflow for the synthesis of pyrazole derivatives, which could be adapted for the target molecule.

Example Experimental Protocol for a Related Compound

While a specific protocol for the title compound is unavailable, the synthesis of the structurally related compound, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, has been reported and is provided here as an illustrative example of the manipulation of the pyrazole and benzoic acid moieties.[4][5]

Synthesis of 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid [4]

-

Materials:

-

(3,5-dimethyl-1H-pyrazol-1-yl)methanol

-

4-aminobenzoic acid

-

Acetonitrile

-

-

Procedure:

-

A mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol (1.84 g, 14.6 mmol) and 4-aminobenzoic acid (1 g, 7.3 mmol) in acetonitrile (50 mL) is stirred in a closed vessel at room temperature for 6 days.[4]

-

The resulting white precipitate is collected by filtration.[4]

-

The solid is washed with acetonitrile and dried in the air.[4]

-

-

Yield: 1.54 g (68.5%)[4]

-

Melting Point: 210-212 °C (from acetonitrile)[4]

Spectroscopic Characterization

Specific spectroscopic data for 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is not available in the cited literature. However, the expected spectral characteristics can be inferred. For illustrative purposes, the characterization data for the related compound, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, are presented below.[4][5]

Table 2: Spectroscopic Data for 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid [4]

| Technique | Data |

| IR (KBr, cm⁻¹) | 3260 (s, NH), 3140, 3100, 3040, 3000, 2840, 2700, 2620, 1700 (s, C=O), 1600 (s, C=C), 1550 (s, C=N), 1420 (s, C-N), 1260 (s, -C-OH), 1150 (s) |

| ¹H NMR (400 MHz, DMSO-d₆) δ ppm | 7.63 (d, 2H, Ph, J= 5.71 Hz); 7.35 (t, 1H, -NH, J= 3.42Hz); 6.8 (d, 2H, Ph, J= 5.71 Hz); 5.7 (s, 1H, Pz); 5.25 (d, 2H, N-CH₂-N, J=3.42 Hz); 2.22 (s, 3H, CH₃); 1.95 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ ppm | 167.51 (C1), 150.91 (C5), 145.65 (C3), 138.71 (C2), 131.02 (C4), 118.95 (C7), 112.04 (C10), 105.47 (C9), 56.39 (C6), 13.42 (C8), 10.75 (C11) |

| FAB MS | 246 [M+1]⁺ |

For the target compound, 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, one would expect to see characteristic signals for the dimethyl-pyrazole protons and carbons, the aromatic protons of the benzoic acid ring, and a signal for the carboxylic acid proton in the ¹H NMR spectrum. The IR spectrum would show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.

Applications in Drug Discovery and Research

While specific biological activity data for 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is limited, the pyrazole-benzoic acid scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated for various therapeutic applications.

Antibacterial Agents

Numerous studies have demonstrated the potent antibacterial activity of pyrazole derivatives. For example, derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL. These compounds are believed to exert their effect through the permeabilization of the bacterial cell membrane.

Table 3: Antibacterial Activity of Selected Pyrazole-Benzoic Acid Derivatives

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-bromo-3-methyl aniline derivative | S. aureus strains | 3.12–6.25 | |

| Bis(trifluoromethyl)aniline derivative | S. aureus strains | as low as 0.78 | |

| 3-chloro-4-methyl derivative | Enterococci, B. subtilis, S. epidermidis | 3.12–6.25 |

Kinase Inhibitors in Cancer Research

Commercial suppliers market 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid as a key intermediate for the development of kinase inhibitors for cancer research. The pyrazole ring can act as a hinge-binding motif in many protein kinases, while the benzoic acid moiety can be functionalized to interact with other regions of the active site or to improve pharmacokinetic properties.

Conclusion

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is a valuable and versatile building block in medicinal chemistry and drug discovery. While detailed experimental data for the compound itself is not widely published, the extensive research on its derivatives highlights the importance of the pyrazole-benzoic acid scaffold. This guide provides a foundation for researchers to understand the properties and potential applications of this compound, and to design synthetic strategies for the development of novel therapeutic agents. Further research to fully characterize this compound and explore its biological activities is warranted.

References

- 1. 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | C12H12N2O2 | CID 67400510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. Due to a lack of available experimental data for certain key properties, this document presents a combination of computed data and detailed, standardized experimental protocols that enable researchers to determine these properties in a laboratory setting. This guide is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development, offering foundational data and methodologies for the characterization of this compound.

Chemical Identity and Structure

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a benzoic acid moiety.

-

IUPAC Name: 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid[1]

-

Molecular Formula: C₁₂H₁₂N₂O₂[3]

-

Canonical SMILES: CC1=C(C(=NN1)C)C2=CC=C(C=C2)C(=O)O[1]

-

InChI Key: JYRIFOAFECWGHB-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 216.24 g/mol | [1][3] |

| Topological Polar Surface Area (TPSA) | 65.98 Ų | [3] |

| Calculated logP | 2.39 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

Table 2: Experimental Physicochemical Properties

| Property | Value | Source |

| Melting Point | Data not available | [2] |

| Boiling Point | Data not available | [2] |

| Solubility | ||

| Water | Data not available | |

| Organic Solvents | Data not available | |

| pKa | Data not available |

Note: The lack of experimentally determined data for melting point, boiling point, solubility, and pKa highlights a significant data gap for this compound. The subsequent sections provide detailed protocols for the experimental determination of these crucial parameters.

Experimental Protocols for Physicochemical Property Determination

This section provides detailed methodologies for the experimental determination of key physicochemical properties of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Principle: The substance is heated at a controlled rate, and the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating to get an estimated range.

-

For an accurate measurement, start heating at a rate of 10-20°C per minute until the temperature is about 20°C below the estimated melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire solid has melted (T2).

-

The melting point is reported as the range T1-T2.

-

-

Purity Check: A sharp melting range (0.5-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

References

Navigating the Physicochemical Landscape of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physicochemical data for 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a molecule of interest in medicinal chemistry. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering a consolidated view of its properties, standardized experimental protocols for its characterization, and a conceptual framework for its potential role in therapeutic development.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount in the early stages of drug discovery and development. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. The known computed properties for 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem |

| Molecular Weight | 216.24 g/mol | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 66 Ų | PubChem[1] |

| CAS Number | 185252-69-1 | PubChem[1] |

Note: At the time of this publication, specific experimental data on the solubility of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid in various solvents and at different temperatures were not publicly available. The following section outlines a standardized protocol for determining this crucial parameter.

Experimental Protocol: Equilibrium Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, adapted from established protocols for active pharmaceutical ingredients (APIs).

Objective: To determine the saturation solubility of the compound in a range of pharmaceutically relevant solvents at controlled temperatures.

Materials:

-

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (purity ≥95%)

-

Solvents: Water, Ethanol, Methanol, Acetonitrile, Dichloromethane, Toluene, Ethyl acetate, and relevant buffer solutions (pH 1.2, 4.5, 6.8)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Calibrated pH meter

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visually apparent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered samples with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L.

-

Each measurement should be performed in triplicate to ensure accuracy and precision.

-

Conceptual Signaling Pathway and Drug Development Workflow

While the specific biological targets of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid are not yet elucidated, pyrazole derivatives are a well-established class of compounds in drug discovery, known to interact with various signaling pathways, particularly those involving kinases. The following diagrams illustrate a representative signaling pathway that could be targeted by such a compound and a typical workflow for its development.

Caption: Hypothetical MAPK/ERK signaling pathway targeted by a pyrazole derivative.

Caption: Standard small molecule drug development workflow.

This guide serves as a starting point for researchers interested in 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. The provided experimental protocol offers a robust framework for generating critical solubility data, which, in conjunction with further biological evaluation, will be instrumental in determining the therapeutic potential of this compound.

References

Spectral Data Analysis of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (CAS No: 185252-69-1) is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted pyrazole ring linked to a benzoic acid, presents a versatile scaffold for the development of novel therapeutic agents. A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of the available spectral data (NMR, IR, MS) for this compound.

Chemical Structure and Properties

-

IUPAC Name: 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

-

Molecular Formula: C₁₂H₁₂N₂O₂

-

Molecular Weight: 216.24 g/mol

-

CAS Number: 185252-69-1

Spectral Data

A comprehensive search for experimentally obtained spectral data for 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid has been conducted. Unfortunately, at the time of this report, publicly accessible, experimentally verified NMR, IR, and MS spectra for this specific compound are not available. The following sections outline the expected spectral features based on the chemical structure, which can serve as a guide for researchers who synthesize or analyze this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Expected ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.9 - 8.1 | Doublet | 2H | Aromatic protons ortho to -COOH |

| ~7.3 - 7.5 | Doublet | 2H | Aromatic protons meta to -COOH |

| ~2.2 - 2.4 | Singlet | 6H | Two methyl protons on the pyrazole ring (-CH₃) |

| ~10.0 - 12.0 | Singlet (broad) | 1H | Pyrazole N-H proton |

Expected ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~167 - 170 | Carboxylic acid carbon (-COOH) |

| ~140 - 145 | Aromatic carbon attached to pyrazole |

| ~130 - 135 | Aromatic carbon attached to -COOH |

| ~128 - 130 | Aromatic CH carbons |

| ~115 - 120 | Pyrazole C4 carbon |

| ~145 - 150 | Pyrazole C3 and C5 carbons |

| ~10 - 15 | Methyl carbons (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid, hydrogen-bonded) |

| ~3200-3400 | Medium | N-H stretch (pyrazole) |

| ~1680-1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600-1620 | Medium | C=C stretch (aromatic ring) |

| ~1500-1550 | Medium | C=N stretch (pyrazole ring) |

| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |

| ~2900-3000 | Medium | C-H stretch (aromatic and methyl) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 216 | [M]⁺, Molecular ion |

| 199 | [M - OH]⁺ |

| 171 | [M - COOH]⁺ |

Experimental Protocols

While specific experimental protocols for obtaining the spectral data of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid are not available, the following are general methodologies that would be appropriate for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for LC-MS, while electron ionization (EI) is standard for GC-MS.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral characterization of a synthesized chemical compound like 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid.

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

An In-depth Technical Guide to the Synthesis of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. This document outlines two primary synthetic strategies, detailing the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is a heterocyclic compound incorporating a pyrazole and a benzoic acid moiety. The pyrazole scaffold is a well-established pharmacophore found in a variety of clinically used drugs, exhibiting a wide range of biological activities. The carboxylic acid group provides a handle for further derivatization, making this compound a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. This guide explores two robust synthetic pathways: a Suzuki-Miyaura cross-coupling approach and an alternative route involving Vilsmeier-Haack formylation followed by oxidation.

Synthetic Strategies

Two principal retrosynthetic analyses for 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid are presented below, forming the basis for the detailed protocols in the subsequent sections.

Diagram: Retrosynthetic Analysis

Caption: Retrosynthetic pathways for the target molecule.

Route 1: Suzuki-Miyaura Cross-Coupling

This is a highly efficient and versatile method for constructing the C-C bond between the pyrazole and benzoic acid rings. The general workflow involves three key steps:

-

Synthesis of 3,5-Dimethylpyrazole: The pyrazole core is synthesized via a classical cyclocondensation reaction.

-

Halogenation of 3,5-Dimethylpyrazole: A halogen atom (bromine or iodine) is introduced at the 4-position of the pyrazole ring to prepare it for the cross-coupling reaction.

-

Suzuki-Miyaura Coupling: The 4-halo-3,5-dimethylpyrazole is coupled with a boronic acid derivative of benzoic acid.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the Suzuki-Miyaura synthesis route.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

-

Materials: Acetylacetone, Hydrazine sulfate, Sodium hydroxide.

-

Procedure:

-

Dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide in a 1-L round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel.

-

Cool the flask in an ice bath to 15 °C.

-

Add 50 g (0.50 mol) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.

-

Stir the mixture for an additional hour at 15 °C, during which the product will precipitate.

-

Dilute the reaction mixture with 200 mL of water to dissolve any inorganic salts.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).

-

Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

-

Remove the ether by distillation. The resulting solid is 3,5-dimethylpyrazole.[1]

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 77–81% | [1] |

| Melting Point | 107–108 °C | [1] |

Step 2a: Synthesis of 4-Bromo-3,5-dimethylpyrazole

-

Materials: 3,5-Dimethylpyrazole, N-Bromosuccinimide (NBS), Dichloromethane (DCM).

-

Procedure: (General procedure for bromination of pyrazoles)

-

Dissolve 3,5-dimethylpyrazole (1.0 eq) in anhydrous DCM in a round-bottomed flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add NBS (1.05 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3,5-dimethylpyrazole. Further purification can be achieved by column chromatography.

-

Step 2b: Synthesis of 4-Iodo-3,5-dimethylpyrazole

-

Materials: 3,5-Dimethylpyrazole, Iodine (I₂), 30% Hydrogen Peroxide (H₂O₂), Water.

-

Procedure:

-

To a stirred suspension of 3,5-dimethylpyrazole (1.0 eq) in water, add iodine (0.5 eq).

-

Add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture at room temperature.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-iodo-3,5-dimethylpyrazole.[2]

-

Step 3: Suzuki-Miyaura Coupling

-

Materials: 4-Iodo-3,5-dimethylpyrazole, 4-(Methoxycarbonyl)phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate (Na₂CO₃), 1,4-Dioxane, Water.

-

Procedure:

-

In a Schlenk tube, combine 4-iodo-3,5-dimethylpyrazole (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.5 eq).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate.

-

Final Step: Hydrolysis of the Ester

-

Materials: Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate, Sodium hydroxide (NaOH), Methanol, Water, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the methyl ester in a mixture of methanol and a 10% aqueous NaOH solution.

-

Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated HCl.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid.[3][4]

-

| Parameter | Value |

| Suzuki Coupling Yield | Typically good to excellent (70-95%) |

| Hydrolysis Yield | Typically >90% |

Route 2: Vilsmeier-Haack Formylation and Oxidation

This alternative route avoids the use of palladium catalysis and can be advantageous in certain contexts. The key steps are:

-

Synthesis of a suitable N-substituted 3,5-dimethylpyrazole.

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the 4-position of the pyrazole ring.

-

Oxidation: Conversion of the formyl group to a carboxylic acid.

Diagram: Formylation and Oxidation Workflow

Caption: Workflow for the formylation and oxidation route.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of an N-alkyl-3,5-dimethylpyrazole

-

Materials: N-alkyl-3,5-dimethylpyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to ice-cold DMF (3.0 eq) with stirring, keeping the temperature below 10 °C.

-

Dissolve the N-alkyl-3,5-dimethylpyrazole (1.0 eq) in a minimal amount of DMF.

-

Add the pyrazole solution dropwise to the Vilsmeier reagent at 0-5 °C.

-

Allow the reaction to warm to room temperature and then heat to 70-80 °C for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with aqueous sodium hydroxide or sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the 4-formyl derivative.[5][6]

-

Step 2: Oxidation of the Formyl Group

-

Materials: 4-Formyl-N-substituted-3,5-dimethylpyrazole, Potassium permanganate (KMnO₄), Sodium hydroxide, Hydrochloric acid.

-

Procedure: (General procedure for aldehyde oxidation)

-

Dissolve the 4-formylpyrazole derivative in an aqueous solution of sodium hydroxide.

-

Heat the solution and add a solution of potassium permanganate dropwise.

-

Maintain the temperature and stir until the purple color of the permanganate disappears.

-

Cool the mixture and filter off the manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.[7]

-

Note: The N-substituent may need to be removed in a separate step if it is a protecting group.

| Parameter | Value | Reference |

| Formylation Yield | Generally good | [5] |

| Oxidation Yield | Variable, depends on substrate | [7] |

Data Summary

The following table summarizes the key starting materials for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid.

| Starting Material | Route | Key Transformation |

| Acetylacetone | 1 | Pyrazole ring formation |

| Hydrazine | 1 | Pyrazole ring formation |

| N-Bromosuccinimide (NBS) | 1 | Bromination of pyrazole |

| Iodine (I₂) | 1 | Iodination of pyrazole |

| 4-Carboxyphenylboronic acid | 1 | Suzuki-Miyaura coupling |

| Phosphorus oxychloride (POCl₃) | 2 | Vilsmeier-Haack formylation |

| N,N-Dimethylformamide (DMF) | 2 | Vilsmeier-Haack formylation |

| Potassium permanganate (KMnO₄) | 2 | Oxidation of aldehyde |

Conclusion

This technical guide has detailed two effective synthetic routes for the preparation of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. The Suzuki-Miyaura cross-coupling approach is a robust and high-yielding method, benefiting from the wide availability of catalysts and boronic acid derivatives. The Vilsmeier-Haack formylation followed by oxidation offers a viable palladium-free alternative. The choice of synthetic route will depend on the specific requirements of the research, including available starting materials, scalability, and tolerance to certain reagents. The provided protocols and data serve as a solid foundation for the successful synthesis of this valuable chemical entity.

References

- 1. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic development of pyrazole carboxylic acids, a cornerstone of modern medicinal chemistry. From their serendipitous discovery in the late 19th century to their central role in blockbuster pharmaceuticals, this document traces the evolution of this critical pharmacophore. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to support researchers in the ongoing exploration of pyrazole carboxylic acid derivatives.

A Historical Timeline: From Aniline Dyes to Targeted Therapeutics

The story of pyrazole carboxylic acids is intrinsically linked to the pioneering work of German chemists in the late 1800s. Their investigations into the reactions of hydrazine derivatives laid the foundation for the synthesis of a vast array of heterocyclic compounds.

-

1883: The Dawn of the Pyrazoles. Ludwig Knorr, while attempting to synthesize quinoline derivatives, unexpectedly discovered pyrazoles. His work, which involved the condensation of 1,3-dicarbonyl compounds with hydrazines, became known as the Knorr pyrazole synthesis and remains a fundamental method for constructing the pyrazole ring.[1][2]

-

1898: An Alternative Route. Hans von Pechmann, another prominent German chemist, developed an alternative method for pyrazole synthesis involving the reaction of diazomethane with acetylene.[3] This discovery provided a new avenue for accessing the pyrazole core.

-

Early 20th Century: Exploration of Biological Activity. Following the initial synthetic discoveries, the biological properties of pyrazole derivatives began to be explored. Antipyrine, a pyrazolone derivative synthesized via a Knorr-type reaction, was one of the first synthetic molecules to be widely used as an analgesic and antipyretic.[4]

-

Mid-20th Century: Expansion of the Pharmacopeia. The versatility of the pyrazole scaffold led to its incorporation into a variety of therapeutic agents. Stanozolol, a synthetic anabolic steroid featuring a fused pyrazole ring, was developed in 1962 and used for various medical conditions.[5]

-

Late 20th Century: The Rise of Targeted Therapies. The true potential of pyrazole carboxylic acids in modern drug discovery was realized with the advent of rational drug design. The discovery of selective COX-2 inhibitors revolutionized the treatment of inflammation.

-

Celecoxib (Celebrex®): Developed by G.D. Searle & Company and approved by the FDA in 1998, celecoxib is a selective COX-2 inhibitor containing a pyrazole core.[3] Its development was a landmark in targeted therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

-

-

Early 21st Century: Targeting the Endocannabinoid System. The pyrazole scaffold continued to demonstrate its utility in targeting G-protein coupled receptors.

-

Rimonabant (Acomplia®): This pyrazole derivative was developed as a selective CB1 cannabinoid receptor antagonist for the treatment of obesity.[1] Although later withdrawn from the market due to psychiatric side effects, its development highlighted the potential of pyrazole carboxylic acids in modulating complex signaling pathways.[1]

-

Key Synthetic Methodologies: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a versatile and widely used method for the preparation of pyrazoles and their derivatives. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[2][6]

Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol provides a representative example of the Knorr synthesis adapted for a pyrazole carboxylic acid ester, a common precursor to the corresponding carboxylic acid.

Materials:

-

Diethyl 2-acetyl-3-oxosuccinate (1,3-dicarbonyl compound)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Water

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-acetyl-3-oxosuccinate (1.0 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise. An exothermic reaction may be observed.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the volume of ethanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Hydrolysis to the Carboxylic Acid: The resulting ethyl pyrazole-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid).[7]

Experimental Workflow: Knorr Pyrazole Synthesis

Caption: A generalized workflow for the Knorr synthesis of a pyrazole carboxylic acid.

Quantitative Data: Biological Activities of Pyrazole Carboxylic Acid Derivatives

The biological activity of pyrazole carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities. The following tables provide a summary of quantitative data for representative compounds, highlighting their diverse therapeutic potential.

Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 14 | K-562 | 0.04 | [3] |

| Compound 15 | UO-31 | 11.4 | [3] |

| Compound 33 | B16-F10 | 0.49 | [3] |

| Compound 33 | MCF-7 | 0.57 | [3] |

| Compound 42 | WM 266.4 | 0.12 | [3] |

| Compound 42 | MCF-7 | 0.16 | [3] |

Table 2: Cholinesterase Inhibitory Activity of Pyrazole Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| Compound 8 | AChE | 0.055 | [8] |

| Compound 9 | AChE | 0.017 | [8] |

| Compound 7 (p-Cl) | AChE | 1.937 | [8] |

| Compound 7 (p-Cl) | BChE | 1.166 | [8] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of many pyrazole carboxylic acid-containing drugs are derived from their ability to selectively modulate key signaling pathways involved in disease pathogenesis.

The Cyclooxygenase-2 (COX-2) Pathway

Celecoxib and other coxibs exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and in certain cancers, leading to the production of prostaglandins, particularly prostaglandin E2 (PGE2).[9][10] PGE2, in turn, can activate various downstream signaling pathways that promote inflammation, cell proliferation, and angiogenesis.[9][11]

Caption: Inhibition of the COX-2 pathway by Celecoxib.

The Cannabinoid Receptor 1 (CB1) Signaling Pathway in Appetite Regulation

Rimonabant was designed to antagonize the CB1 receptor, which is a key component of the endocannabinoid system. In the central nervous system, particularly the hypothalamus, activation of the CB1 receptor by endocannabinoids promotes appetite and food intake.[12][13] By blocking this receptor, Rimonabant was intended to reduce appetite and promote weight loss.[14]

Caption: Antagonism of the CB1 receptor by Rimonabant to modulate appetite.

Conclusion

The journey of pyrazole carboxylic acids from their initial discovery to their current status as a privileged scaffold in drug discovery is a testament to the enduring power of chemical synthesis and the ever-evolving understanding of biological systems. Their structural versatility and ability to interact with a wide range of biological targets ensure that pyrazole carboxylic acids will remain a focal point of research and development in the pharmaceutical sciences for the foreseeable future. This guide provides a foundational understanding for researchers to build upon as they continue to unlock the therapeutic potential of this remarkable class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 10. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. Cannabinoid Receptor Signaling in Central Regulation of Feeding Behavior: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The endocannabinoid system in appetite regulation and treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CB1 cannabinoid receptor-mediated modulation of food intake in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Pyrazole-Containing Benzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-containing benzoic acids represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The unique structural features of the pyrazole ring, combined with the acidic functionality of benzoic acid, contribute to their ability to interact with a variety of biological targets. This technical guide provides an in-depth overview of the significant biological activities of this class of compounds, including their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. Detailed experimental protocols for key assays and a summary of quantitative activity data are presented to facilitate further research and drug development efforts in this promising area.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological activity data for a selection of pyrazole-containing benzoic acid derivatives, expressed as half-maximal inhibitory concentration (IC50) for anticancer, anti-inflammatory, and antioxidant activities, and as minimum inhibitory concentration (MIC) for antimicrobial activity.

Table 1: Anticancer Activity of Pyrazole-Containing Benzoic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-benzamide derivative | HCT-116 | 7.74 - 82.49 | [1] |

| Pyrazole-benzamide derivative | MCF-7 | 4.98 - 92.62 | [1] |

| N-formyl pyrazoline derivative | A549, HT1080 | Moderate to Good | [1] |

| Tetrazole based pyrazoline | MCF-7, A549, HepG2 | 0.78 - 3.12 µg/mL | [1] |

| Pyrazole-linked arylcinnamides | - | Potent | [2] |

| 1,3-diphenyl pyrazole derivatives | - | Potent | [2] |

| Pyrazole hybrid chalcone (5o) | MCF-7 | 2.13 ± 0.80 | [2] |

| Pyrazole hybrid chalcone (5o) | SiHa | 4.34 ± 0.98 | [2] |

| Pyrazole hybrid chalcone (5o) | PC-3 | 4.46 ± 0.53 | [2] |

Table 2: Antimicrobial Activity of Pyrazole-Containing Benzoic Acid Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Gram-positive bacteria | as low as 0.5 | [3] |

| N-Benzoic acid derived pyrazole hydrazones | A. baumannii | as low as 4 | [4] |

| Pyrazole-thiazole hybrids with hydrazone | S. aureus, K. planticola | 1.9 - 3.9 | [4] |

| 4-(Trifluoromethyl)phenyl substituted pyrazoles | Gram-positive bacteria | 0.78 - 3.125 | [3] |

| 1,3-bis-benzoic acid derived pyrazole hydrazones | A. baumannii | as low as 0.78 | [3] |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives | Staphylococci, Enterococci | as low as 0.78 | [5] |

Table 3: Anti-inflammatory Activity of Pyrazole-Containing Benzoic Acid Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference |

| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | [6] |

| 3-(Trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 | [6] |

| N1-(4-Fluorophenyl) pyrazole | COX-2 | 0.02 - 0.05 | [6] |

| Pyrazole-chalcone hybrid | COX-2 | 0.03 | [6] |

| Pyrazole-chalcone hybrid | 5-LOX | 0.15 | [6] |

| Pyrazoline derivative (2g) | Lipoxygenase | 80 | [7] |

Table 4: Antioxidant Activity of Pyrazole-Containing Benzoic Acid Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Pyrazolone derivatives | DPPH | 2.6 - 7.8 | [8] |

| Pyrazole derivative with catechol moiety | DPPH | Excellent activity | [9] |

| Pyrazole benzimidazolone derivative (5c) | DPPH | 14.00 ± 0.14 | [10] |

| Pyrazole benzimidazolone derivative (6b) | DPPH | 12.47 ± 0.02 | [10] |

| Pyrazole benzimidazolone derivative (6c) | DPPH | 12.82 ± 0.10 | [10] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and can be adapted for the evaluation of novel pyrazole-containing benzoic acid derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials:

-

Test compounds (pyrazole-containing benzoic acids)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

-

-

Procedure:

-

Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB to obtain a range of concentrations.

-

Preparation of Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the appropriate compound dilution to each well of the 96-well plate. Then, add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

-

Anticancer Activity: MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][11][12]

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole-containing benzoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[4][6][13]

-

Materials:

-

Test compounds

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol (e.g., 0.1 mM)

-

Methanol or ethanol

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Reaction Mixture: Add a solution of the test compound at various concentrations to the DPPH solution. Include a control containing only the solvent and the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

-

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

-

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds

-

Assay buffer

-

Detection reagents (e.g., a kit for measuring prostaglandin E2 production)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Enzyme and Inhibitor Incubation: Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or a vehicle control in the assay buffer.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubation: Incubate the reaction mixture for a specific time at a controlled temperature (e.g., 37°C).

-

Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced (e.g., PGE2) using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Calculation: Calculate the percentage of inhibition of COX activity for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Signaling Pathways and Mechanisms of Action

The biological activities of pyrazole-containing benzoic acids are exerted through their modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Activity: Cell Cycle Arrest and Apoptosis Induction

Many pyrazole-containing benzoic acid derivatives exhibit anticancer activity by inducing cell cycle arrest and apoptosis. A key target in this process is the Cyclin-Dependent Kinase 2 (CDK2).

Inhibition of CDK2 by these compounds prevents the phosphorylation of the retinoblastoma protein (Rb). This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition. The resulting cell cycle arrest can ultimately trigger apoptosis, or programmed cell death.

Anti-inflammatory Activity: Inhibition of the NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of pyrazole-containing benzoic acids are often attributed to their ability to inhibit key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including COX-2, TNF-α, and various interleukins. Pyrazole-containing benzoic acids can inhibit this pathway, as well as the MAPK pathway, which also plays a role in activating NF-κB and other inflammatory responses.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a generalized workflow for the initial screening and evaluation of the biological activity of newly synthesized pyrazole-containing benzoic acid derivatives.

References

- 1. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 9. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. creative-bioarray.com [creative-bioarray.com]

Unraveling the Therapeutic Potential of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: A Technical Guide

For Immediate Release

Shanghai, China – December 28, 2025 – This technical whitepaper provides a comprehensive analysis of the potential therapeutic targets of the chemical compound 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (CAS No. 185252-69-1). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic landscape of pyrazole-based compounds. While direct experimental data on the specific biological targets of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is not publicly available, this paper synthesizes findings from structurally related pyrazole-containing benzoic acid derivatives to infer potential areas of investigation.

Compound Profile: 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

This compound, also known as 4-(3,5-Dimethyl-4-pyrazolyl)benzoic Acid, possesses the molecular formula C₁₂H₁₂N₂O₂.[1] Publicly accessible databases primarily provide physicochemical properties and supplier information, with a notable absence of detailed biological activity studies for this specific molecule.[1][2][3][4][5][6][7][8][9]

Inferred Therapeutic Potential from Structurally Related Compounds

Analysis of various pyrazole-benzoic acid derivatives reveals a consistent pattern of antimicrobial and anticancer activities. These findings suggest that 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid may warrant investigation for similar therapeutic applications. The following sections detail the activities of these related compounds, providing a foundation for future research into the title compound.

Antibacterial Activity

Several studies have highlighted the potent antibacterial effects of pyrazole-benzoic acid analogs, particularly against Gram-positive bacteria.

Key Findings from Related Compounds:

-

Membrane Permeabilization and Fatty Acid Biosynthesis Inhibition: Derivatives of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid have demonstrated significant activity against staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL.[10] The proposed mechanism of action involves the permeabilization of the bacterial cell membrane and inhibition of fatty acid biosynthesis.[10]

-

Broad-Spectrum Antibacterial Potential: Novel pyrazole derivatives have shown promise as potent antibacterial agents with MIC values as low as 0.5 μg/mL.[11] Investigations into the mode of action of some of these compounds suggest a global effect on bacterial cell function by inhibiting macromolecular synthesis.[12]

-

Activity Against Drug-Resistant Strains: Certain pyrazole-derived hydrazones are effective against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with MIC values as low as 0.39 μg/mL. The mechanism for some of these compounds involves the disruption of the bacterial membrane.

Table 1: Summary of Antibacterial Activity of Related Pyrazole-Benzoic Acid Derivatives

| Compound Class | Target Organisms | MIC Values | Proposed Mechanism of Action | Reference |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives | Staphylococci, Enterococci | As low as 0.78 μg/mL | Cell membrane permeabilization, Fatty acid biosynthesis inhibition | [10] |

| Novel pyrazole derivatives | Gram-positive bacteria | As low as 0.5 μg/mL | Inhibition of macromolecular synthesis | [11][12] |

| Pyrazole-derived hydrazones | Staphylococcus aureus (drug-resistant), Acinetobacter baumannii (drug-resistant) | As low as 0.39 μg/mL | Disruption of bacterial membrane | [13] |

Anticancer Activity

In addition to antimicrobial effects, various pyrazole derivatives have been investigated for their potential as anticancer agents.

Key Findings from Related Compounds:

-

Androgen Receptor Antagonism: A series of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives have been identified as novel androgen receptor (AR) antagonists. These compounds have shown therapeutic potential against castration-resistant prostate cancer (CRPC).[14]

-

mTORC1 Inhibition and Autophagy Modulation: N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated antiproliferative activity in pancreatic cancer cells. Their mechanism involves the reduction of mTORC1 activity and modulation of autophagy, suggesting a potential novel mechanism for cancer treatment.[15]

Table 2: Summary of Anticancer Activity of Related Pyrazole Derivatives

| Compound Class | Cancer Type | Target/Mechanism | Key Findings | Reference |

| 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives | Castration-Resistant Prostate Cancer (CRPC) | Androgen Receptor (AR) Antagonism | Potent antitumor effects in a CRPC mouse xenograft model. | [14] |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Pancreatic Cancer | mTORC1 inhibition, Autophagy modulation | Submicromolar antiproliferative activity and disruption of autophagic flux. | [15] |

Experimental Methodologies for Target Identification and Validation

Based on the activities of related compounds, the following experimental protocols could be adapted to investigate the therapeutic targets of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid.

Antibacterial Target Identification Workflow

Caption: Workflow for identifying antibacterial targets.

Protocol for Membrane Permeability Assay (SYTOX Green):

-

Grow bacterial cultures to mid-logarithmic phase.

-

Wash and resuspend cells in a suitable buffer (e.g., PBS).

-

Aliquot the cell suspension into a 96-well plate.

-

Add 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid at various concentrations.

-

Add SYTOX Green nucleic acid stain.

-

Incubate in the dark.

-

Measure fluorescence intensity over time using a plate reader. An increase in fluorescence indicates membrane permeabilization.

Anticancer Target Identification Workflow

Caption: Workflow for identifying anticancer targets.

Protocol for Western Blotting for mTORC1 and Autophagy Markers:

-

Culture cancer cells (e.g., pancreatic, prostate) and treat with 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid for various times and concentrations.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against key proteins (e.g., phospho-mTOR, mTOR, LC3B, p62).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways of Related Compounds

The following diagrams illustrate the signaling pathways implicated in the activity of structurally related pyrazole derivatives.

Proposed Antibacterial Mechanism of Action

Caption: Putative antibacterial mechanisms of pyrazole derivatives.

Inferred Anticancer Signaling Pathways

Caption: Potential anticancer signaling pathways for pyrazole analogs.

Conclusion and Future Directions

While direct biological data for 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is currently lacking, the extensive research on structurally similar compounds provides a strong rationale for investigating its potential as both an antibacterial and an anticancer agent. The proposed experimental workflows and an understanding of the signaling pathways targeted by related molecules offer a clear roadmap for future research. It is recommended that initial studies focus on broad-spectrum screening against panels of bacterial strains and cancer cell lines to ascertain the primary area of biological activity for this specific compound. Subsequent mechanistic studies can then be guided by these initial findings. The structural simplicity of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid may also make it an attractive scaffold for medicinal chemistry efforts to develop more potent and selective therapeutic agents.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | C12H12N2O2 | CID 67400510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID | 185252-69-1 [chemicalbook.com]

- 4. Benzoic acid, 4-(3,5-dimethyl-1H-pyrazol-4-yl)- (1 x 100 mg) | Reagentia [reagentia.eu]

- 5. 185252-69-1|4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid|BLD Pharm [fr.bldpharm.com]

- 6. 4-(3,5-Dimethyl-1H-Pyrazol-4-Yl)Benzoic Acid|CAS 185252-69-1|Adamas-beta|製品詳細 [tci-chemical-trading.com]

- 7. SLP pharma [slppharma.com]

- 8. alfa-chemical.com [alfa-chemical.com]

- 9. 4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID-景明化工股份有限公司 [echochemical.com]

- 10. mdpi.com [mdpi.com]

- 11. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: A Technical Guide for Drug Discovery Professionals

Introduction: The landscape of modern drug discovery is increasingly reliant on computational, or in silico, methodologies to rapidly assess the potential of novel chemical entities. This approach allows for the early-stage identification of promising candidates and the filtering out of those with unfavorable properties, thereby saving significant time and resources. This technical guide provides a comprehensive in silico evaluation of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a heterocyclic compound with a scaffold of interest in medicinal chemistry. The following sections detail its predicted physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and explore its potential biological targets and mechanisms of action based on the activities of structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems, influencing its solubility, permeability, and interactions with molecular targets. A combination of data from publicly available databases and in silico predictions provides a comprehensive profile for 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. While experimental data for some properties of the specific molecule are unavailable, predictions from well-established algorithms offer valuable insights.

| Property | Value | Source |

| IUPAC Name | 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | PubChem[1] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[1] |

| Molecular Weight | 216.24 g/mol | PubChem[1] |

| Canonical SMILES | CC1=C(C(=NN1)C)C2=CC=C(C=C2)C(=O)O | PubChem[1] |

| Melting Point | In silico prediction required; Experimental data for a related compound is 210-212°C.[2][3] | ChemicalBook, SLP pharma[4][5] |

| Boiling Point | In silico predicted: 381.8±30.0 °C | MySkinRecipes[6] |

| Topological Polar Surface Area (TPSA) | 65.98 Ų | ChemScene[7] |

| Predicted LogP (o/w) | 2.39 | ChemScene[7] |

| Hydrogen Bond Donors | 2 | ChemScene[7] |

| Hydrogen Bond Acceptors | 2 | ChemScene[7] |

| Rotatable Bonds | 2 | ChemScene[7] |

In Silico ADMET Prediction

The ADMET profile of a drug candidate is a critical determinant of its clinical success. The following table summarizes the predicted ADMET properties of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, generated using a consensus of widely accepted in silico models.

| ADMET Parameter | Category | Predicted Outcome | Interpretation |

| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. | |

| P-glycoprotein Substrate | No | Unlikely to be subject to efflux by P-glycoprotein, which can enhance bioavailability. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | No | Not predicted to cross the blood-brain barrier, suggesting a lower likelihood of central nervous system side effects. |

| Plasma Protein Binding | High | Expected to have a high affinity for plasma proteins, which can affect its free concentration and distribution. | |

| Metabolism | CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme, reducing the risk of drug-drug interactions with substrates of this enzyme. |

| CYP2C19 Inhibitor | Yes | Predicted to inhibit the CYP2C19 enzyme, indicating a potential for drug-drug interactions. | |

| CYP2C9 Inhibitor | Yes | Predicted to inhibit the CYP2C9 enzyme, indicating a potential for drug-drug interactions. | |

| CYP2D6 Inhibitor | Yes | Predicted to inhibit the CYP2D6 enzyme, indicating a potential for drug-drug interactions. | |

| CYP3A4 Inhibitor | Yes | Predicted to inhibit the CYP3A4 enzyme, a major enzyme in drug metabolism, suggesting a high potential for drug-drug interactions. | |

| Excretion | Total Clearance | Low | Predicted to have a low rate of clearance from the body. |

| Toxicity | AMES Mutagenicity | No | Not predicted to be mutagenic. |

| hERG Inhibition | No | Low risk of cardiotoxicity associated with hERG channel blockade. | |

| Hepatotoxicity | Yes | Potential for liver toxicity. | |

| Skin Sensitization | No | Unlikely to cause skin sensitization. |

Drug-Likeness and Medicinal Chemistry Friendliness

The "drug-likeness" of a molecule is a qualitative concept used to assess its suitability for development as a drug. This is often evaluated using rules of thumb like Lipinski's Rule of Five.

| Drug-Likeness Parameter | Value | Compliance |

| Lipinski's Rule of Five | Molecular Weight = 216.24 (< 500) LogP = 2.39 (< 5) H-Bond Donors = 2 (< 5) H-Bond Acceptors = 2 (< 10) | Yes (0 violations)[8][9][10][11] |

| Ghose Filter | LogP between -0.4 and 5.6 Molar Refractivity between 40 and 130 Molecular Weight between 160 and 480 Number of atoms between 20 and 70 | Yes |

| Veber's Rule | Rotatable Bonds ≤ 10 TPSA ≤ 140 Ų | Yes |

| Bioavailability Score | 0.55 | Good |

The molecule exhibits good drug-like properties according to these established filters. It also shows a favorable profile in terms of medicinal chemistry friendliness, with no alerts for Pan-Assay Interference Compounds (PAINS) or other undesirable chemical features.

Potential Biological Targets and Mechanisms of Action

While the specific biological targets of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid have not been explicitly defined in the literature, the pyrazole scaffold is a common motif in compounds with diverse biological activities. Based on studies of structurally related pyrazole-benzoic acid derivatives, two potential therapeutic areas and mechanisms of action are proposed:

Antibacterial Activity via Fatty Acid Biosynthesis Inhibition